1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds The structure of this compound includes an indole ring, a thiazole ring, and a piperidine ring, making it a unique and versatile molecule
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . This interaction often involves the compound binding to its target receptor, which can lead to changes in the receptor’s function and subsequently result in the observed biological activity.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the reaction of 2-bromo-1H-indole with thioamide to form the thiazole ring. This intermediate is then coupled with piperidine-4-carboxylic acid under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the indole and thiazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(1,3-thiazol-4-yl)ethanone: Similar structure but lacks the piperidine ring.
2-(1H-indol-3-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the piperidine and carbonyl groups.
1-(1H-indol-2-yl)-3-(1,3-thiazol-4-yl)propan-1-one: Similar structure but has a different carbon chain length.
Uniqueness
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide is unique due to the presence of all three rings (indole, thiazole, and piperidine) in its structure. This combination enhances its potential biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c19-16(23)11-5-7-22(8-6-11)18(24)15-10-25-17(21-15)14-9-12-3-1-2-4-13(12)20-14/h1-4,9-11,20H,5-8H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTYVYSJUAXIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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